N-{[5-(benzylsulfanyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide
Description
N-{[5-(Benzylsulfanyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a 1,2,4-triazole derivative featuring a benzylsulfanyl group at position 5, a 2,5-dimethylphenyl substituent at position 4, and a 4-methoxybenzamide moiety linked via a methylene bridge to position 3 of the triazole core. This compound belongs to a class of sulfur-containing heterocycles known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antiviral properties . Its synthesis likely involves cyclization of thiosemicarbazide precursors followed by alkylation or sulfanylation steps, as seen in analogous triazole derivatives .
Properties
IUPAC Name |
N-[[5-benzylsulfanyl-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O2S/c1-18-9-10-19(2)23(15-18)30-24(16-27-25(31)21-11-13-22(32-3)14-12-21)28-29-26(30)33-17-20-7-5-4-6-8-20/h4-15H,16-17H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQDAGKHJGLKQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC3=CC=CC=C3)CNC(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be dissected into three primary components:
- 4-Methoxybenzamide moiety
- 1,2,4-Triazole core substituted at positions 3 and 4
- Benzylsulfanyl and 2,5-dimethylphenyl side chains
Retrosynthetic cleavage suggests sequential assembly starting with the construction of the 1,2,4-triazole ring, followed by regioselective alkylation at position 3 and arylation at position 4. The 4-methoxybenzamide group is introduced via a methylene spacer in the final step.
Synthesis of the 1,2,4-Triazole Core
Cyclocondensation of Thiosemicarbazide Derivatives
The 1,2,4-triazole ring is typically synthesized via cyclization of thiosemicarbazides or through Huisgen-type reactions. A validated approach involves reacting hydrazine derivatives with carbon disulfide under basic conditions. For example:
- Hydrazine hydrate (2.0 equiv) and carbon disulfide (1.1 equiv) in ethanol undergo reflux for 6 hours to yield 1,2,4-triazole-3-thiol.
- Microwave-assisted cyclization reduces reaction times from hours to minutes (120°C, 20 min).
Table 1: Comparative Yields of Triazole Core Synthesis Methods
| Method | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|
| Conventional reflux | 80 | 6 h | 65–70 |
| Microwave-assisted | 120 | 20 min | 85–93 |
Functionalization of the Triazole Ring
Regioselective Alkylation at Position 3
The benzylsulfanyl group is introduced via alkylation of triazole-3-thiol with benzyl bromide:
- Triazole-3-thiol (1.0 equiv) is treated with benzyl bromide (1.2 equiv) in DMF containing K₂CO₃ (2.0 equiv).
- The reaction proceeds at 60°C for 4 hours, yielding 3-benzylsulfanyl-1,2,4-triazole.
Mechanistic Insight : The thiolate ion attacks the benzyl electrophile, displacing bromide. Excess base ensures deprotonation of the thiol group.
Arylation at Position 4 with 2,5-Dimethylphenyl
Arylation is achieved via Ullmann coupling or nucleophilic aromatic substitution:
Optimization and Challenges
Biological Relevance and Derivative Analysis
Structurally analogous triazoles exhibit moderate antimycobacterial activity (MIC = 32–1000 µmol/L), suggesting potential applications for the target compound. The benzylsulfanyl group enhances membrane permeability, while the 4-methoxybenzamide contributes to target binding via hydrogen bonding.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(benzylsulfanyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted benzamide derivatives, depending on the nucleophile used.
Scientific Research Applications
N-{[5-(benzylsulfanyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{[5-(benzylsulfanyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulation of Receptors: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
Disruption of Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The compound’s activity and physicochemical properties are influenced by its substituents. Key comparisons with similar compounds include:
Physicochemical Properties
- Solubility: The 4-methoxy group on the benzamide may enhance water solubility compared to non-polar substituents (e.g., 4-chlorophenyl in ) .
- Stability : The thione-thiol tautomerism observed in (IR: νC=S at 1247–1255 cm⁻¹) suggests the target compound may exist predominantly in the thione form, enhancing stability .
- Spectral Data : Expected IR peaks include C=O (1660–1680 cm⁻¹) and C=S (1240–1260 cm⁻¹), aligning with data from and .
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